Enhanced Lipophilicity Compared to 1-Methyl-1H-benzimidazol-5-amine
The compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 1.8) compared to the structurally related 1-methyl-1H-benzimidazol-5-amine (CAS 10394-38-4; XLogP3 = 0.8) [REFS-1, REFS-2]. This difference of 1.0 log unit suggests superior membrane permeability and potentially distinct pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-methyl-1H-benzimidazol-5-amine (CAS 10394-38-4): 0.8 |
| Quantified Difference | 1.0 log unit (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This increased lipophilicity can be a critical factor for scientists optimizing lead compounds for central nervous system penetration or improved cellular uptake, providing a clear rationale for selecting this specific scaffold over a less lipophilic analog.
- [1] PubChem. N-methyl-1H-1,3-benzodiazol-5-amine. Compound Summary for CID 22052335. National Library of Medicine (US), National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 1-Methyl-1H-benzo[d]imidazol-5-amine. Compound Summary for CID 315499. National Library of Medicine (US), National Center for Biotechnology Information. Accessed April 2026. View Source
